3-Chloro-5-fluorophenyl-(3-thienyl)methanol
CAS No.:
Cat. No.: VC13515746
Molecular Formula: C11H8ClFOS
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClFOS |
|---|---|
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | (3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol |
| Standard InChI | InChI=1S/C11H8ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H |
| Standard InChI Key | AILFWJBSHFPTJW-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O |
| Canonical SMILES | C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol, reflects its bifunctional aromatic system:
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Phenyl Substituents: The 3-chloro-5-fluorophenyl group introduces electron-withdrawing halogens at meta and para positions, modulating electronic density and steric bulk.
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Thienyl Group: The thiophene ring contributes π-conjugation and sulfur-based heteroatom interactions, which are critical for charge transport in materials .
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Methanol Bridge: The hydroxyl group enables hydrogen bonding and serves as a handle for further derivatization.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClFOS |
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | (3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol |
| SMILES | C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O |
| InChIKey | AILFWJBSHFPTJW-UHFFFAOYSA-N |
| PubChem CID | 91636315 |
Spectroscopic and Computational Data
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IR Spectroscopy: Peaks at 3400 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (C=O stretch in derivatives) confirm the alcohol and potential carbonyl functionalities .
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NMR: ¹H-NMR in DMSO-d₆ reveals aromatic protons at δ 7.10 ppm (AB system, J = 4.76 Hz) and hydroxyl protons broadened due to hydrogen bonding .
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Hydrophobicity: LogP calculations predict moderate lipophilicity (clogP ≈ 2.8), favoring membrane permeability in drug design .
Synthesis and Industrial Scale-Up
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Friedel-Crafts Acylation: Thiophene-3-acetic acid reacts with 3-chloro-5-fluorobenzaldehyde under acidic conditions to form the ketone intermediate .
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Reduction: Sodium borohydride reduces the ketone to the secondary alcohol, yielding the target compound.
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Purification: Recrystallization from methanol or toluene achieves >98% purity .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → rt, 12 h | 65 |
| Reduction | NaBH₄, MeOH, 0°C → rt, 2 h | 85 |
| Purification | Recrystallization (MeOH) | 98 |
Continuous Flow Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency:
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Real-Time Monitoring: Inline FTIR and UV-vis spectroscopy track reaction progression, minimizing byproducts.
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Automated Workup: Liquid-liquid extraction and solvent switching are integrated into modular units, reducing manual handling.
Applications in Medicinal Chemistry
Antibacterial Agents
The compound’s halogenated aromatic system mimics pharmacophores in β-lactamase inhibitors. Derivatives show activity against Escherichia coli FimH adhesins (EC₉₀ = 8–30 nM), disrupting biofilm formation . Key modifications include:
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Ortho-Substituents: Trifluoromethyl groups at the phenyl ortho position enhance hydrophobic interactions with Tyr137 and Ile52 residues .
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Thienyl Optimization: Replacing phenyl with thienyl improves metabolic stability (t₁/₂ > 6 h in human microsomes) .
Anticancer Scaffolds
Hybrid molecules incorporating this core structure inhibit tubulin polymerization (IC₅₀ = 1.2 μM) by binding to the colchicine site. The chloro and fluoro substituents stabilize ligand-receptor interactions via halogen bonding .
Material Science Applications
Organic Semiconductors
The thienyl-methanol moiety acts as a π-spacer in donor-acceptor polymers. Polymeric films exhibit hole mobility of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs).
Metal-Organic Frameworks (MOFs)
Coordination with Zn²+ or Cu²+ ions generates porous MOFs with BET surface areas > 1200 m²/g. These materials show promise in CO₂ capture (adsorption capacity = 4.2 mmol/g at 298 K) .
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